Dulcite-13C-2

Stable Isotope Labeling Metabolomics Quantitative Mass Spectrometry

Researchers quantifying galactitol in biological matrices face significant challenges from matrix effects and ionization variability when using unlabeled standards. Uniformly labeled [UL-¹³C₆]galactitol, while providing a mass shift, introduces complex isotopologue distributions that confound metabolic flux analysis and carries a prohibitive cost for routine use. Dulcite-13C-2 provides the targeted solution: • Clean +1 Da mass shift (m/z 183.16) for unambiguous IDMS quantification in plasma, urine, or erythrocyte samples, with 99 atom% ¹³C minimizing natural abundance correction. • A single enhanced ¹³C-NMR signal at ~89.22 ppm for direct flux measurement of the galactose-to-galactitol pathway, avoiding overlapping signals from uniformly labeled substrates. • Enables precise kinetic analysis of aldose reductase and inhibitor screening without confounding background noise. Supplied as a solid at room temperature; stable under recommended storage conditions. Standard international B2B shipping available.

Molecular Formula C6H14O6
Molecular Weight 183.16 g/mol
Cat. No. B12406620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDulcite-13C-2
Molecular FormulaC6H14O6
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESC(C(C(C(C(CO)O)O)O)O)O
InChIInChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5+,6-/i5+1/m0/s1
InChIKeyFBPFZTCFMRRESA-OVKYCBFESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dulcite-13C-2 (13C-Labeled Galactitol)


Dulcite-13C-2 (synonyms: Dulcitol-13C-2, D-[2-13C]galactitol) is a stable isotope-labeled analog of galactitol (dulcitol), a six-carbon sugar alcohol (hexitol) derived from galactose [1]. The compound is enriched with the 13C isotope specifically at the C-2 carbon position . It exhibits a molecular weight of 183.16 g/mol and is supplied with a high isotopic enrichment of 99 atom% 13C . This site-specific labeling makes it a valuable tool for high-resolution analytical and metabolic studies, where precise tracking of the carbon backbone is required.

Site-specific 13C ISTD for GC-MS / LC-MS quantification
C-2 positional label supports metabolic flux analysis
High isotopic enrichment for isotope-dilution studies

Dulcite-13C-2 vs. Alternative Labels


Substituting Dulcite-13C-2 with unlabeled galactitol or a uniformly labeled (U-13C6) analog introduces significant limitations. Unlabeled galactitol provides no mass shift for isotopic dilution mass spectrometry (IDMS), rendering accurate quantification of low-abundance endogenous metabolites impossible due to matrix effects and ionization variability [1]. Conversely, uniformly labeled [UL-13C6]galactitol, while providing a mass shift of +6 Da, generates complex isotopologue distributions that can confound data interpretation in metabolic flux analysis and may be cost-prohibitive for routine use. The site-specific C-2 label offers a strategic compromise: a single +1 Da mass shift for clear, unambiguous quantification in GC-MS or LC-MS [2], while providing a defined, enhanced signal for 13C-NMR at the C-2 position, which exhibits a distinct chemical shift (approx. 89.22 ppm) [3]. This targeted labeling is essential for applications requiring both quantitative precision and positional specificity.

Your
Product
Dulcite-13C-2 (C-2 label) Defined +1 Da shift, enhanced C-2 NMR signal. Ideal for IDMS and positional tracking.
Alternative
1
Unlabeled Galactitol No mass shift for IDMS; matrix effects and ionization variability may compromise quantification. MS discrimination: absentNMR enhancement: none
Alternative
2
Uniformly Labeled [UL-13C6]Galactitol +6 Da shift but complex isotopologue distributions may confound flux analysis and increase cost. MS interpretation: complexNMR: overlapping signals

Dulcite-13C-2 Quantitative Advantages


Site-Specific 13C Enrichment vs. Natural Abundance

Dulcite-13C-2 is supplied with a certified isotopic enrichment of 99 atom% 13C specifically at the C-2 position . This is in stark contrast to the natural abundance of 13C, which is only approximately 1.1%. This high enrichment ensures that the compound provides a robust and unambiguous +1 Da mass shift relative to unlabeled galactitol (MW 182.17 g/mol vs. 183.16 g/mol for the labeled analog) .

13C Enrichment at C-2
Reported
99 atom% 13C vs. 1.1% natural abundance
High enrichment minimizes natural-abundance correction in IDMS.
Certified by supplier; method-context review recommended.
Stable Isotope Labeling Metabolomics Quantitative Mass Spectrometry

Defined Mass Shift for Unambiguous Quantitation

The incorporation of a single 13C atom at the C-2 position results in a well-defined +1 Da increase in the molecular ion mass (m/z shift) for Dulcite-13C-2 compared to unlabeled galactitol [1]. This allows for clean baseline separation in mass spectrometry (MS) chromatograms, enabling the compound to serve as an ideal internal standard for the precise quantification of galactitol in complex biological matrices such as urine or plasma [2].

Mass Shift for Quantification
Head-to-head
+0.99 Da (183.16 vs. 182.17 g/mol)
Clean MS separation enables unambiguous IDMS without deconvolution.
Reported in erythrocyte metabolite analysis.
GC-MS LC-MS Isotope Dilution Mass Spectrometry Quantitative Bioanalysis

13C-NMR Signal Enhancement at C-2

The C-2 carbon of galactitol has a characteristic 13C-NMR chemical shift of approximately 89.22 ppm [1]. By concentrating the 13C label at this specific position (99 atom% enrichment), Dulcite-13C-2 provides a significantly enhanced and isolated NMR signal for this carbon. In contrast, uniformly labeled ([UL-13C6]galactitol) would produce multiple, complex signals that can overlap and be difficult to resolve in complex mixtures, while unlabeled galactitol yields a weak signal due to natural 13C abundance (1.1%).

13C-NMR Signal at C-2
Reported
~90-fold enhancement vs. natural abundance at ~89.22 ppm
Simplifies spectral interpretation in metabolic flux studies.
Class-level inference based on chemical shift reference.
13C-NMR Metabolic Flux Analysis Structural Elucidation

Dulcite-13C-2 Key Applications


Galactitol Quantitation in Biological Fluids

Dulcite-13C-2 is the ideal internal standard for the isotope-dilution mass spectrometry (IDMS) quantification of galactitol in urine, plasma, or erythrocyte samples [1]. The +1 Da mass shift provides a clean analytical window, enabling precise measurement of galactitol levels in patients with galactosemia or other metabolic disorders. The high isotopic enrichment (99 atom%) ensures minimal correction for natural 13C abundance, thereby improving the accuracy and repeatability of the assay across a wide dynamic range .

Galactose Flux Analysis by 13C-NMR

In metabolic flux studies, Dulcite-13C-2 can be generated in situ from [2-13C]galactose by aldose reductase activity [2]. The specific 13C enrichment at the C-2 position of the resulting galactitol allows researchers to use 13C-NMR to directly quantify the flux of galactose into the galactitol pathway. The enhanced signal at ~89.22 ppm provides a distinct marker for tracking this metabolic branch point, offering a clear advantage over uniformly labeled substrates, which would produce overlapping signals from multiple carbon positions [3].

Aldose Reductase Activity and Substrate Specificity

For enzymology studies, Dulcite-13C-2 can be used as a substrate or product probe to investigate the stereospecificity and kinetic parameters of aldose reductase [4]. By monitoring the 13C-NMR signal of the C-2 carbon, researchers can assess the enzyme's ability to reduce galactose to galactitol without the confounding background noise of other carbons. This site-specific probe is particularly valuable for distinguishing between the activities of closely related aldo-keto reductases and for screening potential inhibitors of the polyol pathway [4].

Application
Selection Property
Validation Focus
Galactitol quantitation in research matrices
Defined +1 Da mass shift for IDMS
Matrix-effect control and assay linearity
Galactose metabolic flux analysis
Site-specific C-2 13C-NMR signal enhancement
Positional tracking without multi-carbon overlap
Aldose reductase enzyme studies
Positional probe for stereospecificity
Polyol pathway endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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